![molecular formula C23H20ClN5O2S B2464900 N-(2-(6-((2-(4-Chlorphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamid CAS No. 872995-41-0](/img/structure/B2464900.png)

N-(2-(6-((2-(4-Chlorphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

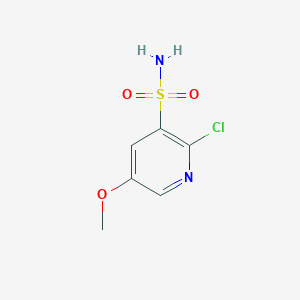

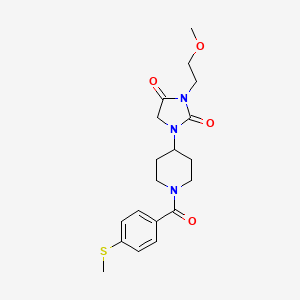

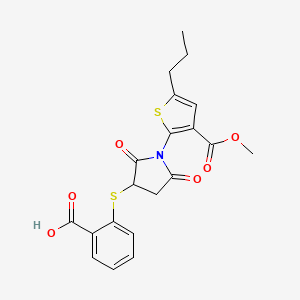

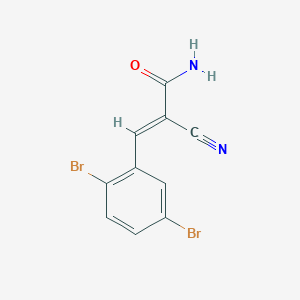

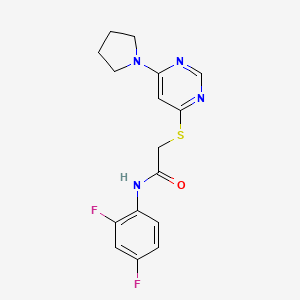

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H20ClN5O2S and its molecular weight is 465.96. The purity is usually 95%.

BenchChem offers high-quality N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebs- und Antiproliferative Aktivität

Der Chinoxalin-Rest wurde auf sein Potenzial als Antikrebsmittel untersucht. Forscher haben Derivate dieser Verbindung auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, Apoptose zu induzieren und das Tumorwachstum zu beeinträchtigen. Weitere Studien sind erforderlich, um spezifische Mechanismen zu identifizieren und ihre Wirksamkeit zu optimieren .

Anti-mikrobielle Aktivität

Chinoxalinderivate haben sich als vielversprechend als antimikrobielle Mittel erwiesen. Diese Verbindungen zeigen hemmende Wirkungen gegen Bakterien, Pilze und Parasiten. Ihre antimikrobielle Aktivität macht sie relevant für die Arzneimittelentwicklung in der Behandlung von Infektionskrankheiten .

Anti-krampfhafte Aktivität

Bestimmte Chinoxalinderivate, einschließlich solcher, die den Triazolo[4,3-b]pyridazin-3-yl-Rest enthalten, haben antikonvulsive Eigenschaften gezeigt. Diese Verbindungen könnten zur Behandlung von Epilepsie und verwandten Erkrankungen untersucht werden .

Anti-Tuberkulose-Aktivität

Chinoxalinderivate wurden auf ihr Potenzial gegen Tuberkulose untersucht. Forscher haben ihre Wirkungen gegen Mycobacterium tuberculosis untersucht, mit dem Ziel, neue Medikamente zur Behandlung von Tuberkulose zu entdecken .

Anti-Malaria-Aktivität

Obwohl nicht direkt auf antimalarielle Aktivität untersucht, könnte das Chinoxalingerüst als Ausgangspunkt für die Entwicklung neuer antimalarieller Mittel dienen. Forscher könnten Modifikationen untersuchen, um die Wirksamkeit gegen Plasmodium-Arten zu verbessern .

Anti-Leishmaniose-Aktivität

Leishmaniose, verursacht durch Protozoenparasiten der Gattung Leishmania, ist nach wie vor ein globales Gesundheitsproblem. Chinoxalinderivate könnten als potenzielle Anti-Leishmaniose-Mittel dienen und zum Kampf gegen diese vernachlässigte Tropenkrankheit beitragen .

Anti-HIV-Aktivität

Obwohl nicht umfassend untersucht, könnten Chinoxalinderivate auf ihre Anti-HIV-Eigenschaften untersucht werden. Ihr potenzielles Hemmen der Virusreplikation rechtfertigt weitere Untersuchungen .

Entzündungshemmende und Antioxidative Aktivität

Chinoxalinderivate können entzündungshemmende und antioxidative Wirkungen zeigen. Diese Eigenschaften sind relevant für die Behandlung von oxidativen Stress-bedingten Erkrankungen und Entzündungszuständen .

Eigenschaften

IUPAC Name |

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2S/c1-15-2-4-17(5-3-15)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)32-14-19(30)16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUPLIFDSFUVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine](/img/structure/B2464818.png)

![3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B2464827.png)

![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)

![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2464837.png)